molecular formula C22H20FN3O2S B11259468 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11259468
M. Wt: 409.5 g/mol
InChI Key: GFJDTHQDFJWUGA-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with fluorophenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains a different core but similar functional groups.

Uniqueness

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H20FN3O2S/c1-28-19-8-2-15(3-9-19)10-11-24-21(27)12-18-14-29-22-25-20(13-26(18)22)16-4-6-17(23)7-5-16/h2-9,13-14H,10-12H2,1H3,(H,24,27)

InChI Key

GFJDTHQDFJWUGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F

Origin of Product

United States

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